Summary of the Application: Acetate-based ionic liquids (AcILs), such as Tribromoethyl acetate, display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity. These unique characteristics make them important candidates for a range of applications in the field of energy and in the petrochemical industry .
Methods of Application: Preparation methods of AcILs, including one- and two-step synthesis, are reviewed. The relationship between properties and temperature is discussed, and some physical and thermodynamic properties of different AcILs are summarized and further calculated .
Results or Outcomes: The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties . The dual functions of AcILs as solvents and activators for biomass dissolution are discussed, and the roles of AcILs as catalysts and reaction mediums in clean organic synthesis are highlighted .
Summary of the Application: Tribromoethyl acetate is used as an anesthetic for the production of genetically engineered mice and rats .
Methods of Application: The drug is prepared and stored properly, and then administered to the animals. The dosage used in the study was 240 mg/kg i.p .
Results or Outcomes: The use of Tribromoethyl acetate as an anesthetic was found to be safe and effective for genetically engineered mouse production when the drug was prepared and stored properly .
Methods of Application: Avertin was administered rectally as a retention enema or by intravenous injection .
Results or Outcomes: Electrophysiology studies showed that tribromoethanol acts as a positive allosteric modulator of the inhibitory GABA A and glycine receptors, a mechanism similar to that seen with the related compound 2,2,2-trichloroethanol .
Summary of the Application: Tribromoethyl acetate is used in the plastics industry as a polymerization initiator .
Methods of Application: The specific methods of application can vary depending on the type of polymer being synthesized and the specific requirements of the process .
Results or Outcomes: The use of Tribromoethyl acetate as a polymerization initiator can help to control the polymerization process and improve the properties of the resulting polymer .
Tribromoethyl acetate is a chemical compound with the molecular formula CHBrO. It is classified as an ester formed through the reaction of tribromoethanol and acetic acid. The structure of tribromoethyl acetate features a central ethyl group bonded to an acetate group and three bromine atoms attached to the carbon backbone, which significantly influences its chemical properties and reactivity.
There's no scientific research available on the mechanism of action of Tribromoethyl acetate.
Tribromoethyl acetate can be synthesized through several methods:
Interaction studies involving tribromoethyl acetate primarily focus on its reactivity with nucleophiles and its behavior under different solvent conditions. Research indicates that solvent polarity significantly affects the photochemical outcomes of tribromoethyl acetate, leading to diverse products based on solvent choice. Further investigation into its interactions with biological systems is warranted to assess potential toxicological effects .
Several compounds share structural similarities with tribromoethyl acetate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Tribromoacetic Acid | CHBrO | A carboxylic acid derivative known for its reactivity. |
Ethyl Tribromoacetate | CHBrO | An ester similar in structure but differing in properties due to ethyl substitution. |
2-Bromopropanoic Acid | CHBrO_2 | A simpler brominated carboxylic acid used in organic synthesis. |
Tribromoethyl acetate is unique due to its specific combination of three bromine atoms attached to an ethyl group within an ester framework. This configuration enhances its reactivity compared to other similar compounds, making it a versatile intermediate for various organic transformations while also potentially influencing its biological activity. The presence of multiple bromines may impart distinct physical and chemical properties not found in less halogenated analogs.
Tribromoethyl acetate is systematically named 2,2,2-tribromoethyl acetate according to IUPAC rules. Its molecular formula is C₄H₅Br₃O₂, reflecting the combination of an acetate group (CH₃COO−) and a tribromoethyl moiety (CBr₃CH₂−). The molecular weight is 324.79 g/mol, derived from the atomic masses of carbon (12.01), hydrogen (1.008), bromine (79.90), and oxygen (16.00).
Component | Quantity | Atomic Mass (g/mol) | Contribution to Molar Mass |
---|---|---|---|
Carbon (C) | 4 | 12.01 | 48.04 |
Hydrogen (H) | 5 | 1.008 | 5.04 |
Bromine (Br) | 3 | 79.90 | 239.70 |
Oxygen (O) | 2 | 16.00 | 32.00 |
Total | 324.78 |
The structure consists of an acetate group (CH₃COO−) ester-linked to a tribromoethyl chain (CBr₃CH₂−). Key bonding features include:
Ester Group (C=O and C–O):
C–Br Bonds:
Ethyl Chain Connectivity:
The central carbon (C2) in the tribromoethyl moiety is bonded to three bromine atoms and two carbon atoms (C1 and C3). Since all three bromine substituents are identical, the molecule lacks chirality and does not exhibit stereoisomerism. This contrasts with compounds like 2-bromopropyl acetate, where asymmetric substitution could lead to enantiomers.
Tribromoethyl acetate is part of a family of haloethyl acetates, differing in halogen substituents. Below is a comparative analysis of key properties:
Key Observations:
Tribromoethyl acetate is a colorless to pale yellow liquid with a density of 2.359 g/cm³ at 25°C. Its refractive index is 1.575, indicating strong electron density in the ester and bromine substituents. Solubility in water is limited due to the hydrophobic tribromoethyl group, but it dissolves readily in organic solvents like ethyl acetate and chloroform.
Tribromoethyl acetate is synthesized via esterification:
$$
\text{2,2,2-Tribromoethanol} + \text{Acetic Anhydride} \rightarrow \text{2,2,2-Tribromoethyl Acetate} + \text{Acetic Acid}
$$
This reaction typically employs acid catalysts (e.g., H₂SO₄) under reflux conditions to drive ester formation.
Technique | Experimental or literature values | Diagnostic observations | Source |
---|---|---|---|
Infrared absorption spectrum (neat film) | 1748 cm⁻¹ (very strong, carbonyl C═O stretch); 1235 cm⁻¹ (strong, C–O‐C asymmetric stretch); 1045 cm⁻¹ (medium, O–C–C stretch); 660–640 cm⁻¹ (broad, C–Br stretch) | Carbonyl band sits ≈ 10–15 cm⁻¹ higher than non-halogenated acetate esters because of the –CBr₃ inductive effect [3] [4] [5] | 95, 100 |
Proton nuclear magnetic resonance spectrum (600 MHz, chloroform-d) | 4.85 ppm, singlet, 2 H (–O–CH₂–CBr₃); 2.05 ppm, singlet, 3 H (–CO–CH₃) | Only two magnetically distinct proton environments; downfield displacement of the methylene singlet reflects heavy halogen deshielding [6] | 56 |
Carbon-13 nuclear magnetic resonance spectrum (151 MHz, chloroform-d) | 170.1 ppm (carbonyl carbon); 77.5 ppm (quaternary tribromomethyl carbon); 62.0 ppm (methylene carbon); 21.3 ppm (methyl carbon) | The quaternary carbon resonates far downfield relative to methyl carbons of lighter acyl esters, consistent with three bromine substituents [6] | 56 |
Electron-ionisation mass spectrum (70 eV) | Molecular ion cluster at m/z 321/323/325/327 (M⁺ with ⁷⁹Br/⁸¹Br isotopes); base peak at m/z 297/299 (M⁺ – CO); fragment at m/z 171/173 (CBr₂⁺) | Four-line isotope pattern (1:3:3:1) confirms three bromine atoms; facile loss of carbon monoxide typical for acetate esters [7] | 38 |
Parameter | Value | Determination method | Source |
---|---|---|---|
Normal boiling temperature | 290.8 °C at 101.3 kPa | Static ebulliometry (literature) | 29 |
Normal melting (fusion) temperature | 115 °C (predicted 388.8 K) | Joback correlation, validated by slow-crystallisation experiment | 21 |
Enthalpy of vaporisation (25 °C) | 51.66 kilo-joule per mole (predicted) | Joback correlation | 21 |
Enthalpy of fusion | 17.34 kilo-joule per mole (predicted) | Joback correlation | 21 |
Onset of volatilisation in differential scanning calorimetry | 205 °C (endothermic baseline rise) | Open-pan differential scanning calorimetry, 10 K min⁻¹ | 69 |
Glass-transition event | Not detected between –150 °C and +50 °C | Modulated differential scanning calorimetry | 69 |
Thermograms show a single sharp endotherm at 205 °C followed by gradual mass loss; no exothermic events attributable to decomposition were observed up to 300 °C, confirming thermal robustness under inert atmosphere. [8]
Solvent (25 °C) | Qualitative miscibility | Comment | |
---|---|---|---|
Chloroform | Complete | Rapid dissolution with density stratification | |
Dichloromethane | Complete | Single phase, no visible turbidity | |
Ethyl acetate | Complete | Forms homogeneous solutions; useful for thin-film casting | |
Tetrahydrofuran | High (> 0.5 g mL⁻¹) | Miscibility limited only by viscosity | |
Acetonitrile | Partial (≈ 0.05 g mL⁻¹) | Cloud point above 0.1 g mL⁻¹ | |
Ethanol (anhydrous) | Slight (< 0.01 g mL⁻¹) | Hydrogen-bonded network disfavors halogenated ester | |
Water (neutral pH) | Negligible (1.7 × 10⁻⁵ mole per litre) | Calculated from log₁₀ S = –2.76 | 21 |
The compound is hydrophobically biased, exhibiting partition coefficient log Kₒw = 2.39, and shows strong affinity for non-polar halogenated and aromatic solvents. [1]
A comprehensive search of the Cambridge Structural Database (update April 2025) returned no solved single-crystal structures for neat tribromoethyl acetate. Crystallisation attempts from slow evaporation of chloroform–hexane mixtures yielded viscous super-cooled droplets that solidified only below –20 °C, consistent with:
Nevertheless, tribromoethyl substituents within more complex esters have been successfully resolved by single-crystal X-ray diffraction, confirming a pseudo-tetrahedral geometry around the quaternary carbon and C–Br bond lengths of 1.93–1.97 ångström. [9] These metrics can be extrapolated to the parent acetate ester.